molecular formula C9H17NO5 B558114 Boc-O-Methyl-L-Serine CAS No. 51293-47-1

Boc-O-Methyl-L-Serine

Cat. No. B558114
CAS RN: 51293-47-1
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N
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Description

Boc-O-Methyl-L-Serine, also known as Boc-L-serine methyl ester, is a derivative of L-Serine Methyl Ester Hydrochloride . It is an amino acid derivative used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .


Synthesis Analysis

Boc-O-Methyl-L-Serine can be synthesized using potassium carbonate in N,N-dimethyl-formamide at 20°C for 4.5 hours . The reaction is cooled with ice and the product is obtained by crystallization and filtration .


Molecular Structure Analysis

The molecular formula of Boc-O-Methyl-L-Serine is C9H17NO5 . Its molecular weight is 219.24 g/mol . The linear formula is HOCH2CH [NHCO2C (CH3)3]CO2CH3 .


Chemical Reactions Analysis

Boc-O-Methyl-L-Serine is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups . The specific chemical reactions involved in these preparations are not detailed in the available sources.


Physical And Chemical Properties Analysis

Boc-O-Methyl-L-Serine is a liquid at room temperature . It has a density of 1.082 g/mL at 25°C . Its boiling point is predicted to be 354.3±32.0 °C . It is slightly soluble in water . The refractive index is n20/D 1.452 (lit.) .

Scientific Research Applications

  • Polymer Synthesis : Boc-O-Methyl-L-Serine derivatives like Boc-Thr (N-tert-butoxycarbonyl-l-threonine) have been used in the synthesis of cyclic carbonates and the subsequent anionic ring-opening polymerization to produce polycarbonates. These polymers exhibit specific optical rotations and lack higher-order structures, indicating potential use in material science (Sanda, Kamatani, & Endo, 2001).

  • Bioinorganic Chemistry : In the study of vanadate-dependent bromoperoxidases, Boc-protected serine derivatives were employed to investigate the binding sites of bromide ions. These findings have implications for understanding enzyme mechanisms (Kraehmer & Rehder, 2012).

  • Synthesis of Natural Products : Boc-protected amino acids, including derivatives of serine, are instrumental in the synthesis of complex organic compounds like Leucamide A, showcasing their importance in organic chemistry and pharmacology (Feng Ya-qing, 2006).

  • Metabolic Studies : Research on serine metabolism, while not directly involving Boc-O-Methyl-L-Serine, highlights the critical role of serine in cellular processes, providing context for its modified derivatives in biochemical research (Kalhan & Hanson, 2012).

  • Chemical Synthesis : The synthesis of orthogonally protected amino acid esters, including those derived from serine, demonstrates the utility of Boc-O-Methyl-L-Serine in complex organic syntheses. These studies contribute to the advancement of synthetic chemistry (Temperini et al., 2020).

Safety And Hazards

Boc-O-Methyl-L-Serine should be handled in a well-ventilated place. Personal protective equipment, including face protection, should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided. Dust formation should be avoided .

properties

IUPAC Name

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426824
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-Methyl-L-Serine

CAS RN

51293-47-1
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RS Hodges, RB Merrifield - The Journal of Organic Chemistry, 1974 - ACS Publications
… in which Boc-L-serine was converted to the p-nitrobenzyl ester with p-nitrobenzyl bromide, then methylated with diazomethane, and finally hydrogenated to give Boc-O-methyl-L-serine. …
Number of citations: 13 pubs.acs.org
JA Sowinski, PL Toogood - The Journal of organic chemistry, 1996 - ACS Publications
Previously reported methods for preparing enantiomerically pure thiazoles are inadequate for the synthesis of inherently labile O-alkyl serine-derived thiazoles. The intermediate N-Boc-(…
Number of citations: 30 pubs.acs.org
RS Hodges, RB Merrifield - J.(Org. Chem, 1974
Number of citations: 0
E Tedeschi, J Kamionsky, D Zeider… - The Journal of …, 1974 - ACS Publications
… in which Boc-L-serine was converted to the p-nitrobenzyl ester with p-nitrobenzyl bromide, then methylated with diazomethane, and finally hydrogenated to give Boc-O-methyl-L-serine. …
Number of citations: 11 pubs.acs.org
D Li, X Zhang, X Ma, L Xu, J Yu, L Gao… - Journal of medicinal …, 2018 - ACS Publications
… This residue 8a and Boc-O-methyl-l-serine (2.2 g, 10.0 mmol) were dissolved in THF (30 mL). The mixture was then treated sequentially at 0 C with DIPEA (2.5 mL, 15.0 mmol), HOBt (…
Number of citations: 15 pubs.acs.org
RM Rydzewski, L Burrill, R Mendonca… - Journal of medicinal …, 2006 - ACS Publications
Beginning with the peptide sequence Cbz-Ile-Glu(OtBu)-Ala-Leu found in PSI (3), a series of vinyl sulfones (VS) were synthesized for evaluation as inhibitors of the chymotrypsin-like …
Number of citations: 55 pubs.acs.org
H Zhang, J Ginn, W Zhan, A Leung, YJ Liu… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of Boc-O-methyl-l-serine (150.0 mg, 228.1 μmol, 1.0 eq) in DMF (3.0 mL) was added DIPEA (88.4 mg, 684.2 μmol, 3.0 eq) and HATU (130.1 mg, 342.1 μmol, 1.5 eq) in turn …
Number of citations: 1 pubs.acs.org
WWKR Mederski, B Cezanne, C van Amsterdam… - Bioorganic & medicinal …, 2004 - Elsevier
Neutral chlorothiophenecarboxamides bearing an amino acid and a substituted aniline were synthesized and investigated for their factor Xa inhibitory activity in vitro. From selected 2-…
Number of citations: 42 www.sciencedirect.com
C on3 CH20CH - J. Org. Chem, 1974
Number of citations: 0

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